molecular formula C12H6ClNO3 B5594908 6-chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one

6-chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5594908
M. Wt: 247.63 g/mol
InChI Key: HNVOGVQHABTRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazinone core substituted with a chlorine atom and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with furan-2-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzoxazinone core can be reduced to form benzoxazinanone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzoxazinanone derivatives.

    Substitution: Various substituted benzoxazinones depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one exerts its effects is primarily through its interaction with biological macromolecules. It can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the benzoxazinone core, which allows it to intercalate between DNA base pairs. Additionally, the compound can inhibit enzymes involved in cell proliferation, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one: Unique due to its specific substitution pattern and potential biological activities.

    2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one: Lacks the chlorine atom, which may affect its reactivity and biological properties.

    6-Chloro-4H-3,1-benzoxazin-4-one: Lacks the furan ring, which may reduce its potential interactions with biological targets.

Highlighting Uniqueness

The presence of both the chlorine atom and the furan ring in this compound makes it a unique compound with distinct chemical and biological properties. These substitutions enhance its reactivity and potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

6-chloro-2-(furan-2-yl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClNO3/c13-7-3-4-9-8(6-7)12(15)17-11(14-9)10-2-1-5-16-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVOGVQHABTRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.